molecular formula C30H50O6 B129900 Gymnemagenin CAS No. 22467-07-8

Gymnemagenin

货号: B129900
CAS 编号: 22467-07-8
分子量: 506.7 g/mol
InChI 键: VKJLHZZPVLQJKG-ABHKXHSUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gymnemagenin is a triterpenoid aglycone derived from Gymnema sylvestre, a plant traditionally used in Ayurvedic medicine for managing diabetes and obesity. It is the core structure of gymnemic acids, which are glycosylated derivatives responsible for the plant's bioactivity . This compound exhibits significant antidiabetic and anti-obesity properties, primarily through modulation of lipid metabolism and insulin sensitivity. Key mechanisms include:

  • Upregulation of lipolysis genes (e.g., Lipe, Lpl) to accelerate triglyceride hydrolysis .
  • Activation of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), enhancing adipocyte differentiation and lipid storage .
  • Inhibition of carbohydrate-metabolizing enzymes (α-amylase and α-glucosidase), reducing postprandial hyperglycemia .

Its molecular weight is 506.7 (C₃₀H₅₀O₆), and it demonstrates superior binding affinity to PPARγ compared to synthetic drugs like pioglitazone .

属性

IUPAC Name

(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22-,23-,24-,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJLHZZPVLQJKG-ABHKXHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22467-07-8
Record name Gymnemagenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022467078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GYMNEMAGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U396WHT2FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Solvent Selection and Soxhlet Extraction

The isolation of gymnemagenin begins with extracting gymnemic acids from Gymnema sylvestre leaves. Continuous Soxhlet extraction using 80–95% ethanol is the most widely reported method, yielding 3.62–6.15% gymnemic acids on a moisture-free basis. Ethanol’s polarity facilitates the dissolution of triterpene glycosides while minimizing co-extraction of non-polar contaminants. Defatting raw leaves with petroleum ether prior to extraction improves purity, as demonstrated by a 6.15% yield compared to 3.65% without defatting.

Table 1: Extraction Efficiency Across Methods

MethodSolventDefattingYield (% m.f.b.)
Soxhlet (95% ethanol)EthanolYes6.15
Soxhlet (80% ethanol)EthanolNo3.65
Aqueous ExtractionWaterNo1.66

Aqueous vs. Organic Solvent Trade-offs

Aqueous extraction, though environmentally benign, underperforms due to poor solubility of gymnemic acids, yielding only 1.66%. Ethanol concentrations above 80% optimize glycoside recovery while avoiding excessive chlorophyll co-extraction. Post-extraction, solvents are evaporated under reduced pressure, yielding a resinous residue subjected to hydrolysis.

Hydrolysis of Gymnemic Acids to this compound

Acidic Hydrolysis Conditions

This compound is liberated via acid hydrolysis of gymnemic acids. A two-step protocol involving 0.05 N sulfuric acid in 50% methanol (30 minutes reflux) cleaves glycosidic bonds, followed by neutralization and ethyl acetate extraction. This method achieves near-quantitative conversion, as confirmed by TLC (Rf = 0.41) and HPLC.

Alkaline-Acid Sequential Hydrolysis

Patent EP0406516A1 details a sequential approach: gymnemic acids are first treated with alkaline solutions (e.g., NaOH) to yield prosaponins, which are then hydrolyzed with HCl to this compound and glucuronic acid. This method enhances aglycone stability, reducing decomposition during prolonged acid exposure.

Table 2: Hydrolysis Methods Compared

MethodConditionsConversion Efficiency
Acidic Hydrolysis0.05 N H2SO4, 50% methanol, 30 min92–95%
Alkaline-Acid Hydrolysis1 M NaOH → 1 M HCl, reflux98%

Purification and Isolation Strategies

Thin-Layer Chromatography (TLC)

Preparative TLC using chloroform-methanol (9:1) or benzene-ethanol (19:0.2) separates this compound from hydrolyzed mixtures. Detection with antimony trichloride reveals distinct spots (Rf = 0.41), enabling scraped-band recovery with 85–90% purity.

Column Chromatography

Silica gel or alumina columns eluted with chloroform-ethanol gradients further purify this compound. Fraction analysis via TLC ensures homogeneity, with final yields of 4.2–6.15% from crude extracts.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 100 mM ammonium acetate:acetonitrile mobile phase) resolves this compound at 7.366 minutes retention time. Validation studies show linearity (50–1000 µg/mL), precision (RSD < 2%), and accuracy (98–102%).

Table 3: HPLC Validation Parameters

ParameterThis compound18β-Glycyrrhetinic Acid
Linearity Range50–1000 µg/mL50–500 µg/mL
Retention Time (min)3.827.15
RSD (Precision)0.71%0.49%

Spectroscopic Confirmation

LC-MS and NMR analyses authenticate this compound’s structure. LC-MS (negative ion mode) shows [M−H]− at m/z 487.3, while 1H NMR spectra exhibit characteristic oleanane triterpene signals (δ 5.28 ppm for H-12).

Challenges and Optimization Considerations

Hydrolysis-Induced Degradation

Prolonged acid exposure degrades this compound into undefined byproducts. Controlled reflux durations (≤30 minutes) and neutralization immediately post-hydrolysis mitigate this.

Solvent Residue Management

Ethyl acetate, used in post-hydrolysis extraction, leaves traces detectable via GC-MS. Subcritical water extraction is being explored as a greener alternative .

化学反应分析

Types of Reactions: Gymnemagenin undergoes various chemical reactions, including glycosylation, oxidation, and hydroxylation. These reactions involve enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .

Common Reagents and Conditions:

    Glycosylation: This reaction typically involves glycosyltransferases and results in the formation of glycosidic bonds.

    Oxidation: Cytochrome P450-dependent monooxygenases play a crucial role in the oxidation of this compound, leading to the formation of hydroxylated derivatives.

Major Products: The major products formed from these reactions include various glycosides and hydroxylated derivatives of this compound .

科学研究应用

Gymnemagenin has a wide range of scientific research applications, including:

作用机制

Gymnemagenin exerts its effects primarily by inhibiting enzymes involved in carbohydrate metabolism. It inhibits α-amylase and α-glucosidase, which are key enzymes responsible for the breakdown of carbohydrates into glucose. By inhibiting these enzymes, this compound helps in reducing the absorption of glucose in the intestines, thereby lowering blood sugar levels . Additionally, this compound interacts with pancreatic β-cells, stimulating insulin release and promoting the regeneration of these cells .

相似化合物的比较

Pioglitazone (PPARγ Agonist)

Pioglitazone is a thiazolidinedione-class drug used to treat insulin resistance.

Parameter Gymnemagenin Pioglitazone
Binding Energy with PPARγ -177.94 ± 12.82 kJ/mol -109 ± 19.17 kJ/mol
Hydrogen Bonds with PPARγ 6 stable H-bonds (1 consistent) 4 H-bonds (1 consistent)
Gene Regulation Upregulates Pparg, Plin2, Cidea Activates PPARγ but lacks effects on lipolysis genes
Side Effects No reported hepatotoxicity Risk of weight gain, edema, and liver toxicity

This compound’s stronger PPARγ binding and dual action on lipolysis and adipogenesis make it a safer alternative .

BMS-309403 (FABP4 Inhibitor)

BMS-309403 is a synthetic inhibitor of Fatty Acid-Binding Protein 4 (FABP4), a target linked to insulin resistance.

Parameter This compound BMS-309403
FABP4 Binding Stability Unstable (RMSD: 9.6 Å) Stable (RMSD: 2.48 Å)
Gene Expression No effect on Fabp4 Directly inhibits FABP4 activity
Therapeutic Scope Broad (PPARγ, lipolysis, anti-inflammatory) Narrow (FABP4-specific)

Repaglinide and Sitagliptin (Antidiabetic Drugs)

Repaglinide (insulin secretagogue) and sitagliptin (DPP-4 inhibitor) are clinically used for diabetes.

Parameter This compound Repaglinide/Sitagliptin
α-Glucosidase Inhibition IC₅₀: 2.04 mg/mL Lower efficacy in silico
Targets PPARγ, lipolysis genes, enzymes Insulin secretion, incretin pathways
Mechanism Multi-target Single-target

In silico studies show this compound docks better than these drugs to 7/15 carbohydrate metabolism targets .

Comparison with Natural Compounds

Gymnemic Acids (Glycosylated Derivatives)

Gymnemic acids (e.g., Gymnemic Acid I, II) are glycosylated forms of this compound.

Parameter This compound Gymnemic Acids
Bioavailability Lower due to hydrophobicity Higher (water-soluble glycosides)
Enzyme Inhibition Moderate α-amylase inhibition Stronger sweet-taste suppression
Therapeutic Focus Lipid metabolism, PPARγ Glucose absorption, anti-sweet effects

This compound’s aglycone structure allows deeper penetration into lipid-rich tissues, enhancing anti-obesity effects .

Oleanolic Acid (Triterpene)

Oleanolic acid is a structurally similar triterpene with antidiabetic properties.

Parameter This compound Oleanolic Acid
PPARγ Activation Strong (-177.94 kJ/mol binding) Weak or no PPARγ interaction
Lipolysis Effects Upregulates Lipe, Lpl Limited impact on triglyceride hydrolysis
Clinical Use Research-stage Used in liver disorders

This compound’s specificity for PPARγ and lipolysis genes gives it an edge in metabolic syndrome management .

Data Tables

Table 1: Binding Affinities of this compound vs. Pharmaceuticals

Compound Target Binding Energy (kJ/mol) Key Residues Involved
This compound PPARγ -177.94 ± 12.82 Cys313, Arg316, Tyr355
Pioglitazone PPARγ -109 ± 19.17 Cys313, Glu319, Leu361
BMS-309403 FABP4 -25.406 (estimated) Glu73, Arg79, Asp77

Table 2: Gene Expression Changes in 3T3-L1 Adipocytes

Gene Function Fold Change (this compound) Reference
Lipe Triglyceride hydrolysis 1.4× ↑
Lpl Lipoprotein lipase 3.0× ↑
Pparg Adipocyte differentiation 2.2× ↑
Fabp4 Lipid transport No change

生物活性

Gymnemagenin, a bioactive compound derived from Gymnema sylvestre, has garnered attention for its potential therapeutic effects, particularly in the management of diabetes and obesity. This detailed article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and biochemical properties.

Overview of this compound

This compound is an aglycone component of gymnemic acids, which are known for their hypoglycemic properties. Traditionally used in Ayurvedic medicine, Gymnema sylvestre has been recognized for its ability to reduce sugar cravings and manage blood glucose levels. Recent studies have highlighted this compound's role in inhibiting key enzymes involved in carbohydrate metabolism.

  • Enzyme Inhibition :
    • This compound exhibits strong inhibitory activity against α-amylase and α-glucosidase, crucial enzymes in carbohydrate digestion. The reported IC50 values are 1.17 mg/mL for α-amylase and 2.04 mg/mL for α-glucosidase, indicating significant potential for managing postprandial hyperglycemia .
  • Lipid Metabolism :
    • In vitro studies demonstrate that this compound enhances triglyceride metabolism by upregulating lipase genes (Lipe and Lpl), which play vital roles in lipid hydrolysis. Additionally, it promotes the expression of anti-inflammatory adipokines such as Adipoq, suggesting a dual role in both lipid and glucose metabolism .
  • Regulation of Gene Expression :
    • Computational analyses indicate that this compound interacts with several genes involved in metabolic pathways related to diabetes and obesity. Notably, it binds to the PPARγ receptor, influencing adipogenesis and lipid storage .

In Vitro Studies

  • Enzyme Inhibition : The inhibitory effects on α-amylase and α-glucosidase were confirmed through various assays, paving the way for further investigation into this compound's potential as an antidiabetic agent.
  • Gene Expression Modulation : this compound treatment resulted in increased expression of genes associated with triglyceride hydrolysis and adipocyte differentiation .

In Vivo Studies

  • Animal Trials : In vivo experiments involving diabetic mice showed that oral administration of this compound (20 mg/kg) significantly reduced the area under the curve (AUC) during glucose tolerance tests when compared to controls and acarbose (10 mg/kg) . This highlights its efficacy in lowering blood sugar levels post-ingestion.

Clinical Case Studies

  • Diabetes Management : A study involving 58 adults demonstrated a reduction in sweet food intake following a 14-day intervention with gymnema-based supplements, indicating its potential role in dietary management of diabetes .
  • Obesity Correlation : Research emphasizes the link between obesity and type 2 diabetes, suggesting that this compound's effects on lipid metabolism may also contribute to weight management strategies .

Data Tables

Study TypeKey FindingsReference
In VitroIC50 for α-amylase: 1.17 mg/mL; IC50 for α-glucosidase: 2.04 mg/mL
In VivoSignificant reduction in AUC during glucose tolerance tests
Clinical TrialReduction in sweet food intake after gymnema intervention
Gene ExpressionUpregulation of Lipe, Lpl, and Adipoq genes

常见问题

Q. What validated analytical methods are recommended for quantifying Gymnemagenin in herbal formulations?

A high-performance thin-layer chromatography (HPTLC) method has been validated for simultaneous quantification of this compound and gallic acid. Key parameters include linearity (200–1000 ng/band for this compound), sensitivity (LOD/LOQ calculated via standard deviation of residuals), and precision (<2% RSD in intra-/interday studies). This method ensures specificity through peak purity analysis (r ≥ 0.998) and robustness against minor operational variations .

Q. Which analytical techniques are most effective for identifying this compound in plant extracts?

HPTLC and HPLC are widely used. HPTLC offers cost-effective, high-throughput quantification with validated precision, while HPLC (e.g., retention time at 6.6 min) provides reproducible results for this compound estimation post-acidic hydrolysis of gymnemic acids. Both methods require rigorous validation of parameters like linearity, specificity, and stability .

Advanced Research Questions

Q. How does this compound’s metabolic stability influence its oral bioavailability in preclinical models?

In vitro studies using rat liver microsomes show rapid metabolism (t1/2 ≈7 min) and high clearance (190.08 µL/min/mg), suggesting extensive first-pass metabolism. Poor Caco-2 permeability (1.31 × 10<sup>−6</sup> cm/sec) and high efflux ratios further limit bioavailability. These findings correlate with low systemic exposure in vivo, necessitating formulation strategies like nanoencapsulation or prodrug design .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Discrepancies often arise from differences in metabolic enzymes or efflux transporters across models. Use species-specific hepatocytes or 3D co-culture systems (e.g., liver-gut models) to improve translational accuracy. Cross-validate findings with LC-MS/MS plasma assays and compartmental pharmacokinetic modeling (e.g., WinNonlin) .

Q. What strategies ensure specificity when quantifying this compound in complex matrices like polyherbal formulations?

Peak purity assessment via spectral overlap (r ≥ 0.998 at start, apex, and end of peaks) is critical. Combine HPTLC with derivatization (e.g., anisaldehyde-sulfuric acid) to enhance detection specificity. Confirm results with orthogonal methods like HPLC-DAD or LC-MS/MS .

Q. What methodological parameters are critical when validating a this compound quantification assay?

Key parameters include:

  • Linearity : Six-point calibration curves (R<sup>2</sup> >0.99).
  • Sensitivity : LOD/LOQ ≤100 ng/band.
  • Precision : Intraday/interday RSD <2%.
  • Robustness : Test mobile phase variations (±5%), development time (±10 min), and scanning delays (±15 min).
  • Solution stability : ≤2% RSD over 48 hours at room temperature .

Q. How can researchers address this compound’s instability during long-term experimental workflows?

Standard solutions remain stable for 48 hours at room temperature with <2% degradation. For longer storage, freeze aliquots at -20°C and avoid repeated freeze-thaw cycles. Include stability checkpoints in protocols using freshly prepared standards as controls .

Q. What unresolved questions warrant further investigation in this compound research?

  • Mechanistic insights into its efflux transporter interactions (e.g., P-gp, BCRP).
  • Synergistic effects with co-administered antidiabetic compounds.
  • Long-term toxicity profiles in chronic dosing models.
  • Structural analogs with improved metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gymnemagenin
Reactant of Route 2
Gymnemagenin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。